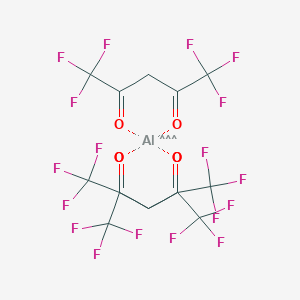
aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a complex organoaluminum compound. This compound is characterized by the presence of aluminum coordinated to a hexafluoro-4-oxopent-2-en-2-olate ligand. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate typically involves the reaction of aluminum salts with hexafluoro-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method involves the use of aluminum chloride (AlCl3) and the hexafluoro-4-oxopent-2-en-2-olate ligand in an organic solvent such as dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to ensure the quality of the compound.
化学反応の分析
Types of Reactions
Aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of aluminum metal and reduced forms of the ligand.
Substitution: The hexafluoro-4-oxopent-2-en-2-olate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of organoaluminum compounds with different ligands.
科学的研究の応用
Aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential use as an adjuvant in vaccines, enhancing the immune response to antigens.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用機序
The mechanism by which aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate exerts its effects involves the interaction of the aluminum center with various molecular targets. The hexafluoro-4-oxopent-2-en-2-olate ligand stabilizes the aluminum, allowing it to participate in catalytic cycles and form complexes with other molecules. The exact pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Aluminum chloride (AlCl3): A common aluminum compound used in various industrial processes.
Aluminum oxide (Al2O3): Widely used as a catalyst and in the production of ceramics.
Organoaluminum compounds: Such as trimethylaluminum (Al(CH3)3), which are used in organic synthesis and as catalysts.
Uniqueness
What sets aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate apart from these similar compounds is its unique ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where traditional aluminum compounds may not be suitable.
生物活性
Aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a complex organoaluminum compound that has garnered significant attention due to its unique structural characteristics and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound features an aluminum center coordinated to a hexafluoroacetylacetonate ligand. The presence of the hexafluoro group enhances the compound's stability and reactivity compared to other organometallic compounds. This unique structure allows for diverse interactions with biological molecules, making it a candidate for various applications in biochemistry and medicine.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. The aluminum ion can influence the redox state of cells and participate in catalytic processes. The hexafluoroacetylacetonate ligand stabilizes the aluminum ion and facilitates its interaction with biomolecules.
Key Mechanisms:
- Oxidative Stress Induction : Research indicates that aluminum compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This is particularly relevant in neurodegenerative contexts where aluminum exposure has been linked to increased cell apoptosis and neurotoxicity .
- Cell Viability Impact : Studies have shown that aluminum exposure decreases cell viability in neuronal cell lines (e.g., PC12 cells), with a calculated IC50 around 500 µM for related aluminum compounds .
Neurotoxicity Studies
Aluminum exposure has been implicated in neurodegenerative diseases. For example:
- PC12 Cell Studies : In vitro studies demonstrated that aluminum compounds induce apoptosis in PC12 cells by increasing oxidative stress markers such as catalase activity. Co-treatment with antioxidants like saffron extract mitigated these effects .
Antioxidant Interactions
The interaction between this compound and antioxidants is crucial for understanding its biological implications:
- Protective Effects : Compounds that counteract oxidative stress may offer therapeutic benefits against aluminum-induced toxicity. For instance, saffron extract has shown potential in reducing cell death caused by aluminum exposure .
Research Findings
A variety of studies have explored the effects of this compound on biological systems:
Case Studies
Several case studies highlight the implications of aluminum exposure in various biological contexts:
- Neurodegenerative Disease Models : Research indicates that prolonged exposure to aluminum can exacerbate symptoms associated with diseases like Alzheimer's by promoting neuroinflammation and oxidative damage.
- Therapeutic Applications : Ongoing investigations are exploring the use of aluminum complexes as drug delivery systems or adjuvants in vaccines due to their ability to form stable complexes with biomolecules.
特性
CAS番号 |
15306-18-0 |
|---|---|
分子式 |
C15H3AlF18O6 |
分子量 |
651.16 g/mol |
InChI |
InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
InChIキー |
GEVTXESHPUFYIB-JVUUZWNBSA-K |
SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al] |
異性体SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Al+3] |
正規SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















